4-Ethynylbenzene-1-diazonium
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Overview
Description
4-Ethynylbenzene-1-diazonium is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. This compound is particularly notable for its ethynyl group (-C≡CH) attached to the benzene ring, which imparts unique chemical properties and reactivity.
Preparation Methods
The synthesis of 4-ethynylbenzene-1-diazonium typically involves the diazotization of 4-ethynylaniline. The process begins with the treatment of 4-ethynylaniline with nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid. The reaction proceeds as follows:
- Dissolve 4-ethynylaniline in an aqueous acidic solution.
- Add sodium nitrite to the solution while maintaining a low temperature (0-5°C).
- The nitrous acid formed reacts with the amine group of 4-ethynylaniline to produce the diazonium salt.
This method is commonly used in laboratory settings due to its simplicity and efficiency .
Chemical Reactions Analysis
4-Ethynylbenzene-1-diazonium undergoes a variety of chemical reactions, primarily due to the reactivity of the diazonium group. Some of the key reactions include:
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Substitution Reactions: : The diazonium group can be replaced by various nucleophiles through Sandmeyer reactions. For example:
- Treatment with copper(I) chloride (CuCl) yields 4-ethynylchlorobenzene.
- Treatment with copper(I) bromide (CuBr) yields 4-ethynylbromobenzene.
- Treatment with copper(I) cyanide (CuCN) yields 4-ethynylnitrilebenzene .
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Coupling Reactions: : The diazonium group can couple with aromatic compounds to form azo compounds. This reaction is useful in the synthesis of dyes and pigments.
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Reduction Reactions: : The diazonium group can be reduced to form the corresponding aryl hydrazine.
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Oxidation Reactions: : The ethynyl group can undergo oxidation to form various oxidized products, depending on the reaction conditions and reagents used .
Scientific Research Applications
4-Ethynylbenzene-1-diazonium has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
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Chemistry: : It is used as a precursor for the synthesis of various substituted benzene derivatives. Its ability to undergo diverse chemical reactions makes it a valuable intermediate in organic synthesis .
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Biology: : The compound is used in the modification of biomolecules and surfaces. For example, it can be electrografted onto surfaces to create functionalized layers that can bind to specific biomolecules .
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Medicine: : Diazonium compounds, including this compound, are explored for their potential in drug delivery systems and as diagnostic tools due to their ability to modify surfaces and interact with biological molecules .
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Industry: : It is used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 4-ethynylbenzene-1-diazonium primarily involves the reactivity of the diazonium group. The diazonium group is a good leaving group, which facilitates substitution reactions. In electrophilic aromatic substitution reactions, the diazonium group can be replaced by various nucleophiles, leading to the formation of substituted benzene derivatives .
The ethynyl group also plays a role in the compound’s reactivity. It can participate in coupling reactions, forming new carbon-carbon bonds. The combination of the diazonium and ethynyl groups allows for a wide range of chemical transformations, making this compound a versatile compound in organic synthesis .
Comparison with Similar Compounds
4-Ethynylbenzene-1-diazonium can be compared with other diazonium compounds and ethynyl-substituted benzene derivatives:
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Phenylacetylene: : This compound contains an ethynyl group attached to a benzene ring, similar to this compound. it lacks the diazonium group, which limits its reactivity in substitution reactions .
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4-Aminobenzene-1-diazonium: : This compound contains a diazonium group but lacks the ethynyl group. It undergoes similar substitution reactions but does not participate in coupling reactions involving the ethynyl group .
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4-Ethynylphenylhydrazine: : This compound contains both an ethynyl group and a hydrazine group. It can undergo reduction reactions to form hydrazine derivatives, but its reactivity differs from that of this compound due to the presence of the hydrazine group .
Properties
CAS No. |
789442-14-4 |
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Molecular Formula |
C8H5N2+ |
Molecular Weight |
129.14 g/mol |
IUPAC Name |
4-ethynylbenzenediazonium |
InChI |
InChI=1S/C8H5N2/c1-2-7-3-5-8(10-9)6-4-7/h1,3-6H/q+1 |
InChI Key |
DFUQWTGLDQFQSI-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)[N+]#N |
Origin of Product |
United States |
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